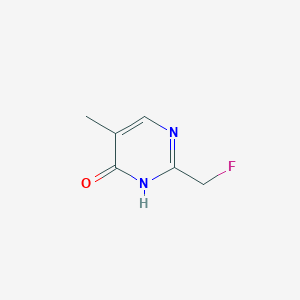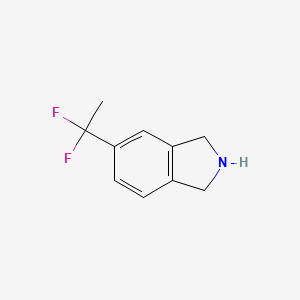
5-(1,1-Difluoroethyl)isoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-Difluoroethyl)isoindoline is a chemical compound belonging to the isoindoline family, which is characterized by a fused benzopyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Difluoroethyl)isoindoline typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction proceeds under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(1,1-Difluoroethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives, while reduction may yield fully saturated isoindoline derivatives .
科学的研究の応用
5-(1,1-Difluoroethyl)isoindoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-(1,1-Difluoroethyl)isoindoline involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may bind to the dopamine receptor D2, modulating its activity and leading to various physiological effects . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Isoindoline: The parent compound of 5-(1,1-Difluoroethyl)isoindoline, lacking the difluoroethyl group.
Isoindolinone: An oxidized form of isoindoline with a carbonyl group at the nitrogen position.
N-isoindoline-1,3-dione: A compound with two carbonyl groups at positions 1 and 3, often used in pharmaceutical synthesis.
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds .
特性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
5-(1,1-difluoroethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C10H11F2N/c1-10(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,13H,5-6H2,1H3 |
InChIキー |
ZHZAMBBGRUNVDK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(CNC2)C=C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)

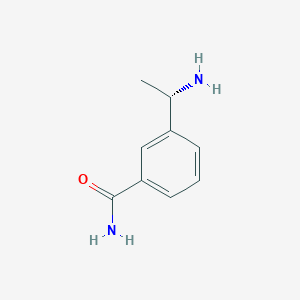
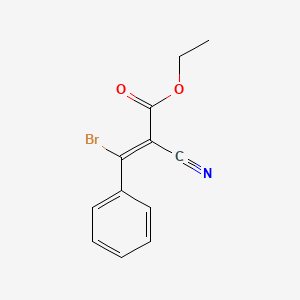
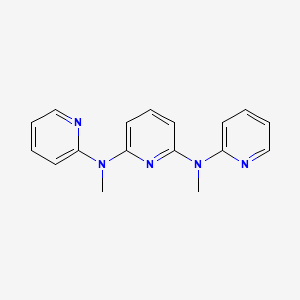

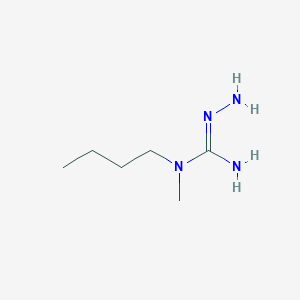
![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)

![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
